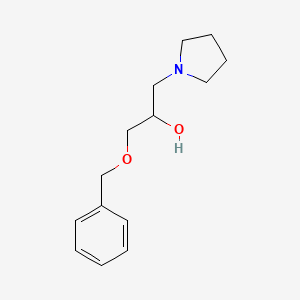
4-(4-Aminophenyl)-1-bromoisoquinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Aminophenyl)-1-bromoisoquinolin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with an aminophenyl group and a bromoisoquinoline moiety, making it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)-1-bromoisoquinolin-3-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
4-(4-Aminophenyl)-1-bromoisoquinolin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the bromo group to other functional groups like amines or alcohols.
Substitution: The bromo group can be substituted with other nucleophiles, such as thiols or amines
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like sodium thiolate (NaSMe) or ammonia (NH₃) are used under basic conditions
Major Products
The major products formed from these reactions include various substituted isoquinolines, aminophenyl derivatives, and other functionalized aromatic compounds .
科学的研究の応用
4-(4-Aminophenyl)-1-bromoisoquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials .
作用機序
The mechanism of action of 4-(4-Aminophenyl)-1-bromoisoquinolin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-Aminophenol: Known for its use in photographic development and as a precursor in pharmaceutical synthesis.
4-Aminothiophenol: Used in the synthesis of pectin conjugates and as a crosslinking agent.
2-(4-Aminophenyl)benzothiazole: Studied for its antimicrobial properties.
Uniqueness
4-(4-Aminophenyl)-1-bromoisoquinolin-3-amine stands out due to its unique combination of an aminophenyl group and a bromoisoquinoline moiety. This structural uniqueness imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for diverse research applications .
特性
CAS番号 |
31309-66-7 |
|---|---|
分子式 |
C15H12BrN3 |
分子量 |
314.18 g/mol |
IUPAC名 |
4-(4-aminophenyl)-1-bromoisoquinolin-3-amine |
InChI |
InChI=1S/C15H12BrN3/c16-14-12-4-2-1-3-11(12)13(15(18)19-14)9-5-7-10(17)8-6-9/h1-8H,17H2,(H2,18,19) |
InChIキー |
QOLPUXGNCDMERI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(N=C2Br)N)C3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanamine](/img/structure/B13992863.png)
![[2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol](/img/structure/B13992869.png)

![3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13992885.png)




![5-Fluorobenzo[B]thiophene-4-carbonitrile](/img/structure/B13992914.png)

![Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy-](/img/structure/B13992916.png)



